N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-5-carboxamide
Description
N-[3-(1H-Benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-5-carboxamide is a synthetic small molecule featuring a benzimidazole core linked via a propyl chain to a 5-substituted indole carboxamide scaffold. The indole moiety is further modified with a 2-methoxyethyl group at the 1-position (Figure 1).
Properties
Molecular Formula |
C22H24N4O2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)indole-5-carboxamide |
InChI |
InChI=1S/C22H24N4O2/c1-28-14-13-26-12-10-16-15-17(8-9-20(16)26)22(27)23-11-4-7-21-24-18-5-2-3-6-19(18)25-21/h2-3,5-6,8-10,12,15H,4,7,11,13-14H2,1H3,(H,23,27)(H,24,25) |
InChI Key |
PVOBVGIOMUOLDU-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C1C=CC(=C2)C(=O)NCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole and indole intermediates. The benzimidazole moiety can be synthesized through the condensation of o-phenylenediamine with formic acid or its equivalents . The indole moiety can be prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or indole rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or acyl groups, into the benzimidazole or indole rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology: It can serve as a probe to study the interactions of benzimidazole and indole derivatives with biological targets.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-5-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function . The indole moiety can interact with various receptors, such as serotonin receptors, influencing neurotransmission and other physiological processes .
Comparison with Similar Compounds
Key Structural Features :
- Benzimidazole core: Known for its role in DNA intercalation and kinase inhibition .
- 2-Methoxyethyl substituent: May improve solubility and metabolic stability compared to non-polar alkyl groups .
- 5-Carboxamide indole : The carboxamide group can participate in hydrogen bonding, critical for target engagement .
Comparison with Structurally Similar Compounds
Structural Analogues and Binding Affinities
A comparative analysis of the target compound with benzimidazole-indole hybrids and related derivatives is summarized in Table 1 .
Key Observations from Comparative Analysis
Linker Flexibility and Target Engagement: The target compound’s propyl linker contrasts with the rigid benzyl group in Compound 24 . In contrast, Compound 10244308 uses an imidazole-propyl linker but lacks the indole scaffold, limiting its applicability to indole-dependent targets .
Substituent Effects on Bioactivity: The 2-methoxyethyl group on the indole ring may confer better solubility than the 5-methyl group in Compound 24 or non-polar substituents in benomyl derivatives . Benzodioxol-containing analogs (e.g., ) exhibit distinct electronic properties due to the electron-rich dioxolane ring, which is absent in the target compound .
Synthetic Feasibility :
- The target compound’s synthesis likely parallels methods used for Compound 24 (e.g., carboxamide coupling and column chromatography) . However, introducing the 2-methoxyethyl group may require additional protection-deprotection steps compared to simpler alkyl substituents.
The indole carboxamide moiety may also confer activity against indoleamine 2,3-dioxygenase (IDO1), as seen in Compound 24 .
Biological Activity
N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-5-carboxamide, a compound with the CAS number 1401579-76-7, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article aims to provide an in-depth analysis of its biological activity based on various research studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 376.5 g/mol. Its structure includes a benzimidazole moiety, which is often associated with various pharmacological activities, particularly anticancer properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to benzimidazole derivatives. For instance, research indicates that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for related compounds:
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 (Lung) | 2.12 |
| Compound B | HCC827 (Lung) | 5.13 |
| Compound C | NCI-H358 (Lung) | 0.85 |
| This compound | MRC-5 (Fibroblast) | 3.11 |
These findings suggest that this compound could potentially inhibit tumor cell proliferation effectively.
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the benzimidazole scaffold may interfere with cellular signaling pathways involved in cancer cell proliferation and survival. Studies have shown that compounds with similar structures can inhibit key enzymes and receptors associated with tumor growth.
Case Studies
A notable case study involved testing the compound's effectiveness against human ovarian carcinoma cells (SKOV-3), human prostate cancer cells (PC-3), and human cervical cancer cells (HeLa). The results indicated varying degrees of cytotoxicity, highlighting the need for further optimization of the compound's structure to enhance its selectivity and potency.
Toxicity and Safety Profile
Despite its promising antitumor activity, it is essential to consider the toxicity profile of this compound. Preliminary toxicity assessments indicate that while the compound shows potent activity against cancer cells, it also affects normal fibroblast cells, suggesting a potential for dose-limiting toxicities in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
